molecular formula C15H12N2O B3360916 4-(4-Methoxyphenyl)cinnoline CAS No. 90141-86-9

4-(4-Methoxyphenyl)cinnoline

Cat. No.: B3360916
CAS No.: 90141-86-9
M. Wt: 236.27 g/mol
InChI Key: GLAYBFNRCSFWGZ-UHFFFAOYSA-N
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Description

“4-(4-Methoxyphenyl)cinnoline” is a compound with the molecular formula C15H12N2O . It’s a derivative of cinnoline, a very important bicyclic heterocycle that is used as the structural subunit of many compounds with interesting pharmaceutical properties .


Molecular Structure Analysis

Cinnoline, the core structure in “this compound”, is a six-membered ring system with two nitrogen atoms . It is isosteric relative to either quinoline or isoquinoline and isomeric with phthalazine . The 4-methoxyphenyl group is attached to the cinnoline core, but the specific 3D structure of “this compound” is not provided in the search results.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the search results. Cinnoline derivatives, in general, are known to exhibit a broad spectrum of pharmacological activities , which suggests they may undergo various chemical reactions depending on the conditions and reagents present.

Scientific Research Applications

Benzodiazepine Receptor Affinity

4-(4-Methoxyphenyl)cinnoline derivatives exhibit a notable affinity for the benzodiazepine receptor. Research demonstrates that certain compounds bearing a 4-methoxyphenyl group show potent affinity comparable to diazepam. This highlights the potential of these compounds in neurological studies and their relevance to benzodiazepine receptor-related research (Nakao et al., 1990).

Antiplatelet Activities

Pyrimido[5,4‐c]cinnolines, including derivatives with 4-methoxyphenyl, have been investigated for antiplatelet effects. Some of these compounds have demonstrated significant inhibition of platelet aggregation, indicating their potential in studies related to cardiovascular diseases and thrombotic disorders (Rehse & Gonska, 2005).

Liver X Receptor Agonism

Cinnolines, such as 4-phenyl-cinnoline derivatives with a 4-methoxyphenyl group, have been found to selectively modulate the liver X receptor (LXR). These modulators show promising activity in inducing gene expression relevant to cholesterol metabolism and potentially offer insights into cholesterol management and atherosclerosis (Hu et al., 2009).

Organic Chemistry and Synthesis

The methoxyphenyl group in cinnoline derivatives plays a significant role in various organic reactions and synthesis processes. Studies have explored the effects of methoxy-groups on the methylation of cinnolines and the formation of cinnolinium salts, contributing to the understanding of cinnoline chemistry and its applications in organic synthesis (Ames et al., 1971).

Photophysical Properties

Research has delved into the photophysical properties of cinnoline derivatives, including those with 4-methoxyphenyl groups. Investigations into the phosphorescence of cinnolines in various solvents have provided insights into their photochemical behavior, which is crucial for potential applications in photodynamic therapy and photochemical studies (Stikeleather, 1974).

Novel Synthesis Processes

Innovative processes for synthesizing cinnoline frameworks, including benzo[c]cinnoline, have been explored. These methods involve intricate reaction mechanisms and offer new pathways for synthesizing complex cinnoline derivatives, which can be pivotal in developing new pharmaceuticals and materials (Bjørsvik et al., 2004).

Semiconductor Applications

This compound derivatives have been studied for their potential in semiconductor applications. The incorporation of cinnoline moieties into polymers has shown to enhance electron affinity and improve oxidative stability, indicating potential use in electronic devices and materials science (Chen et al., 2014).

Safety and Hazards

The safety and hazards associated with “4-(4-Methoxyphenyl)cinnoline” are not provided in the search results. It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Properties

IUPAC Name

4-(4-methoxyphenyl)cinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-18-12-8-6-11(7-9-12)14-10-16-17-15-5-3-2-4-13(14)15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAYBFNRCSFWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60848743
Record name 4-(4-Methoxyphenyl)cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60848743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90141-86-9
Record name 4-(4-Methoxyphenyl)cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60848743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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